- Preparation of indole-2-carboxylic acid amides for treating hyperglycemia and diabetes, World Intellectual Property Organization, , ,

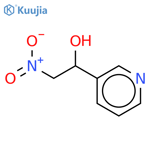

Cas no 92990-44-8 (2-amino-1-(pyridin-3-yl)ethan-1-ol)

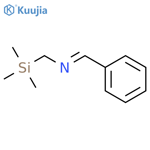

92990-44-8 structure

상품 이름:2-amino-1-(pyridin-3-yl)ethan-1-ol

2-amino-1-(pyridin-3-yl)ethan-1-ol 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Amino-1-(pyridin-3-yl)ethanol

- 2-amino-1-pyridin-3-ylethanol

- 2-amino-1-pyridin-3-ylethanol(SALTDATA: HCOOH 0.3H2O)

- 3-Pyridinemethanol, a-(aminomethyl)-

- alpha-(Aminomethyl)-3-pyridinemethanol

- 2-amino-1-pyridin-3-yl-ethanol

- α-(Aminomethyl)-3-pyridinemethanol (ACI)

- 2-(3-Pyridyl)-2-hydroxyethanamine

- 2-Amino-1-(3-pyridyl)ethanol

- 2-Amino-1-(pyridin-3-yl)ethan-1-ol

- 3-(2-Amino-1-hydroxyethyl)pyridine

- BTKNUYMZBBWHIM-UHFFFAOYSA-N

- MFCD03840172

- EN300-79165

- STK350442

- 3-Pyridinemethanol,alpha-(aminomethyl)-,(alphaR)-(9CI)

- F2108-0103

- AKOS000124189

- FS-6501

- AKOS016042361

- Z336086578

- DB-079447

- 92990-44-8

- SCHEMBL1609153

- BCP11465

- DTXSID40395361

- AB16395

- 2-amino-1-(pyridin-3-yl)ethan-1-ol

-

- MDL: MFCD03840172

- 인치: 1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2

- InChIKey: BTKNUYMZBBWHIM-UHFFFAOYSA-N

- 미소: OC(CN)C1C=CC=NC=1

계산된 속성

- 정밀분자량: 138.07900

- 동위원소 질량: 138.079

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 3

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 2

- 복잡도: 97.6

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 59.1A^2

- 소수점 매개변수 계산 참조값(XlogP): _0.3

실험적 성질

- 밀도: 1.176

- 비등점: 317.5°C at 760 mmHg

- 플래시 포인트: 145.8°C

- 굴절률: 1.578

- PSA: 59.14000

- LogP: 0.77400

2-amino-1-(pyridin-3-yl)ethan-1-ol 보안 정보

2-amino-1-(pyridin-3-yl)ethan-1-ol 세관 데이터

- 세관 번호:2933399090

- 세관 데이터:

중국 세관 번호:

2933399090개요:

2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-amino-1-(pyridin-3-yl)ethan-1-ol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-79165-0.05g |

2-amino-1-(pyridin-3-yl)ethan-1-ol |

92990-44-8 | 82% | 0.05g |

$48.0 | 2024-05-22 | |

| Life Chemicals | F2108-0103-5g |

2-amino-1-(pyridin-3-yl)ethan-1-ol |

92990-44-8 | 95% | 5g |

$603.0 | 2023-11-21 | |

| eNovation Chemicals LLC | Y1131042-500mg |

2-Amino-1-pyridin-3-yl-ethanol |

92990-44-8 | 95% | 500mg |

$180 | 2024-07-28 | |

| Life Chemicals | F2108-0103-1g |

2-amino-1-(pyridin-3-yl)ethan-1-ol |

92990-44-8 | 95% | 1g |

$201.0 | 2023-11-21 | |

| Life Chemicals | F2108-0103-2.5g |

2-amino-1-(pyridin-3-yl)ethan-1-ol |

92990-44-8 | 95% | 2.5g |

$402.0 | 2023-11-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-287687-250mg |

2-Amino-1-pyridin-3-yl-ethanol, |

92990-44-8 | ≥95% | 250mg |

¥1579.00 | 2023-09-05 | |

| eNovation Chemicals LLC | Y1131042-1g |

2-Amino-1-pyridin-3-yl-ethanol |

92990-44-8 | 95% | 1g |

$170 | 2024-07-28 | |

| Fluorochem | 030125-1g |

2-Amino-1-pyridin-3-yl-ethanol |

92990-44-8 | 95% | 1g |

£233.00 | 2022-03-01 | |

| eNovation Chemicals LLC | Y1131042-250mg |

2-Amino-1-pyridin-3-yl-ethanol |

92990-44-8 | 95% | 250mg |

$155 | 2024-07-28 | |

| abcr | AB491385-250 mg |

alpha-(Aminomethyl)-3-pyridinemethanol; . |

92990-44-8 | 250MG |

€256.50 | 2023-04-20 |

2-amino-1-(pyridin-3-yl)ethan-1-ol 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Isopropanol , Water ; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

참조

합성 방법 2

반응 조건

참조

- Preparation of benzodiazepine derivatives, compositions, and methods for treating cognitive impairment and brain, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건

1.1 Catalysts: Palladium Solvents: Methanol ; rt

참조

- Potent inhibition of acid ceramidase by novel B-13 analogues, Journal of Lipids, 2011, 971618,

합성 방법 4

반응 조건

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol

참조

- The preparation of 1-pyridyl-2-aminoethanols, Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1956, 289, 52-4

합성 방법 5

합성 방법 6

반응 조건

1.1 Solvents: Diethyl ether , Water ; rt → 0 °C; 0 °C; 1 h, 0 °C

1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 20 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Water ; rt

1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 20 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Water ; rt

참조

- Preparation of β-aminoalcohol derivatives as TNFα secretion inhibitors, Korea, , ,

합성 방법 7

반응 조건

1.1 Reagents: Triethylamine Solvents: Nitromethane ; 2 - 12 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt

참조

- Novel amide- and sulfonamide-based aromatic ethanolamines: Effects of various substituents on the inhibition of acid and neutral ceramidases, Bioorganic & Medicinal Chemistry, 2012, 20(20), 6162-6170

합성 방법 8

반응 조건

참조

- Preparation of 5-heterocyclyl-3-(dihaloacetyl)oxazolidines for reducing phytotoxicity due to herbicides, European Patent Organization, , ,

합성 방법 9

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 - 5 h, rt

참조

- Synthesis of α-(aminomethyl)benzenemethanol derivatives and determination of their activity as acetylcholinesterase (AChE) inhibitors, Guizhou Shifan Daxue Xuebao, 2007, 25(1), 59-62

합성 방법 10

반응 조건

1.1 Reagents: Hydrogen , Hydrochloric acid Solvents: Methanol

참조

- Synthesis of pyridyl alkanol amines, Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1958, 291, 12-22

합성 방법 11

반응 조건

참조

- Preparation of pyrrolopyridine-2-carboxylic acid amide as inhibitors of glycogen phosphorylase, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide , Tetrahydrofuran

1.2 Solvents: Methanol , Ethyl acetate

1.2 Solvents: Methanol , Ethyl acetate

참조

- Synthetic versatility of N-(silylmethyl)imines. Water-induced generation of N-protonated azomethine ylides of nonstabilized type and fluoride-induced generation of 2-azaallyl anions, Bulletin of the Chemical Society of Japan, 1986, 59(8), 2537-45

2-amino-1-(pyridin-3-yl)ethan-1-ol Raw materials

- 3-Pyridineacetaldehyde, α-oxo-, aldoxime, (E)- (9CI)

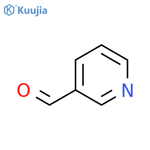

- pyridine-3-carbaldehyde

- Methanamine, N-(phenylmethylene)-1-(trimethylsilyl)-

- a-(nitromethyl)-3-Pyridinemethanol

- 2-2-Oxo-2-(pyridin-3-yl)ethyl-2,3-dihydro-1h-isoindole-1,3-dione

2-amino-1-(pyridin-3-yl)ethan-1-ol Preparation Products

2-amino-1-(pyridin-3-yl)ethan-1-ol 관련 문헌

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

92990-44-8 (2-amino-1-(pyridin-3-yl)ethan-1-ol) 관련 제품

- 91800-29-2(2-(Propylamino)-1-(pyridin-3-yl)ethanol)

- 923511-08-4(1-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one)

- 2877656-29-4(4-{4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine)

- 2228131-35-7(2-amino-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propanoic acid)

- 144528-48-3(2-(2-{(benzyloxy)carbonylamino}-1,3-thiazol-4-yl)-2-oxoacetic acid)

- 868676-60-2(3-(benzenesulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}propanamide)

- 1804414-83-2(4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-acetic acid)

- 478249-27-3(N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide)

- 59587-07-4(2-Azido Adenosine)

- 155723-02-7((6R,7R)-7-Amino-3-(Z)-2-(4-methylthiazol-5-yl)ethenyl-3-cephem-4-carboxylic Acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:92990-44-8)2-amino-1-(pyridin-3-yl)ethan-1-ol

순결:99%

재다:5g

가격 ($):587.0